molecular formula C19H22N2O2S B2733155 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-06-2

1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

カタログ番号 B2733155
CAS番号: 886905-06-2
分子量: 342.46
InChIキー: MAUSPJVGEHWCGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBI and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

作用機序

The mechanism of action of DMBI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMBI has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, DMBI has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
DMBI has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMBI has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, DMBI has been shown to inhibit the growth of bacteria by disrupting their cell membranes.

実験室実験の利点と制限

One of the advantages of using DMBI in lab experiments is its broad range of biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a versatile compound for drug development. Additionally, the synthesis of DMBI has been optimized, allowing for the production of high yields and purity. However, one of the limitations of using DMBI in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of DMBI in vivo.

将来の方向性

There are several future directions for the research and development of DMBI. One potential direction is the development of DMBI-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of DMBI and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of DMBI in vivo and to optimize its pharmacological properties.
Conclusion:
In conclusion, 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, or DMBI, is a promising compound for drug development due to its broad range of biological activities. The synthesis of DMBI has been optimized, allowing for the production of high yields and purity. DMBI has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities and has potential therapeutic applications. Further studies are needed to determine the safety and efficacy of DMBI in vivo and to optimize its pharmacological properties.

合成法

The synthesis of DMBI involves the reaction of 2,5-dimethylbenzylamine with propylsulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with o-phenylenediamine to produce the final product, 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole. The synthesis of DMBI has been optimized and can be achieved in high yields and purity.

科学的研究の応用

DMBI has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. DMBI has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, DMBI has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.

特性

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-11-24(22,23)19-20-17-7-5-6-8-18(17)21(19)13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSPJVGEHWCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。